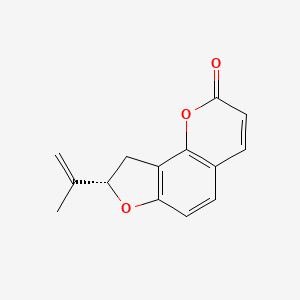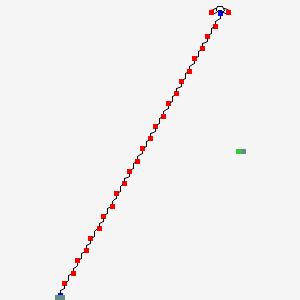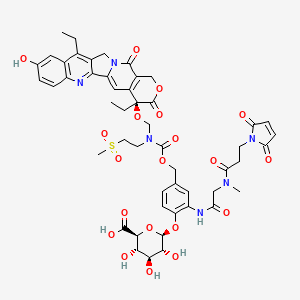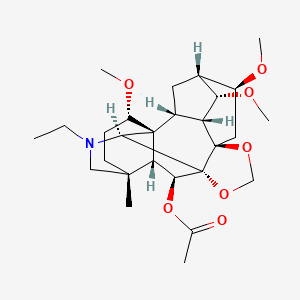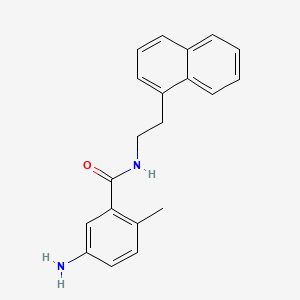
5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GRL0617 is a selective small-molecule inhibitor of the protease enzyme papain-like protease found in some human pathogenic viruses, including the coronavirus SARS-CoV-2. It has shown promising antiviral activity by inhibiting viral replication both in silico and in vitro .
Méthodes De Préparation
GRL0617 is a naphthalene-based molecule. The synthetic route involves the preparation of 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. The preparation typically involves the following steps:
Synthesis of the naphthalene moiety: This involves the preparation of 1-naphthalen-1-ylethylamine.
Formation of the benzamide structure: This involves the reaction of 5-amino-2-methylbenzoic acid with 1-naphthalen-1-ylethylamine under appropriate conditions to form the final compound.
Analyse Des Réactions Chimiques
GRL0617 undergoes several types of chemical reactions:
Oxidation: The naphthalene moiety can undergo oxidation reactions.
Reduction: The benzamide structure can be reduced under specific conditions.
Substitution: The amino group in the benzamide structure can participate in substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of GRL0617 .
Applications De Recherche Scientifique
GRL0617 has several scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of protease enzymes.
Biology: It is used to study the biological pathways involving papain-like protease.
Medicine: It has shown potential as an antiviral agent against SARS-CoV-2, making it a candidate for drug development.
Industry: It is used in the development of antiviral drugs and in research related to viral infections.
Mécanisme D'action
GRL0617 exerts its effects by inhibiting the papain-like protease enzyme. It binds non-covalently to the ubiquitin-specific proteases domain of the enzyme, blocking the binding of interferon-stimulated gene 15 protein to the enzyme. This inhibition prevents the virus from replicating and modulates the host’s immune response .
Comparaison Avec Des Composés Similaires
GRL0617 is unique due to its selective inhibition of the papain-like protease enzyme. Similar compounds include:
Fonsecin: A fungal metabolite with a naphthalene moiety that also inhibits papain-like protease.
HY-17542: A structural analog of GRL0617 that undergoes similar metabolic pathways
GRL0617 stands out due to its high binding affinity and specificity for the papain-like protease enzyme, making it a promising candidate for antiviral drug development .
Propriétés
Formule moléculaire |
C20H20N2O |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
5-amino-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H20N2O/c1-14-9-10-17(21)13-19(14)20(23)22-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12,21H2,1H3,(H,22,23) |
Clé InChI |
SVHZQKLXYGYSMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



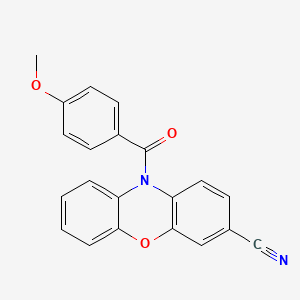
![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)


![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
